Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate
Description
Significance of Aryl Halides and Fluorine Substituents in Chemical Research
Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are fundamental components in organic synthesis. iitk.ac.infiveable.me Their utility stems from their ability to participate in a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation. nbinno.com The identity of the halogen atom influences the reactivity of the aryl halide, with iodides being the most reactive and chlorides the least. fiveable.me Bromine represents a useful compromise, offering good reactivity in many coupling reactions while being more stable and cost-effective than the corresponding iodide. Aryl halides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and plastics. iitk.ac.intaylorandfrancis.com
The introduction of fluorine into organic molecules has become a powerful strategy, particularly in drug discovery. chemxyne.comnih.gov Due to its small size and high electronegativity, fluorine can significantly alter a molecule's properties. tandfonline.comacs.org Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase a drug's half-life and bioavailability. tandfonline.combohrium.com
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate cell membranes, which is crucial for drug efficacy. chemxyne.comtandfonline.com
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, affecting a compound's ionization state and, consequently, its solubility and binding affinity. tandfonline.combohrium.com
Conformational Control: Fluorine atoms can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target. bohrium.com
The unique properties conferred by fluorine have led to its incorporation into a wide array of pharmaceuticals, including anticancer agents and antidepressants. chemxyne.com
Overview of Benzoate (B1203000) Ester Derivatives as Versatile Synthetic Scaffolds
Benzoate esters are a class of organic compounds derived from benzoic acid. chemicalbook.com They are widely used as intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. dergipark.org.tr The ester functional group is relatively stable but can be readily transformed into other functional groups, providing synthetic flexibility. Common transformations of benzoate esters include:
Hydrolysis: Conversion to the corresponding carboxylic acid under acidic or basic conditions. libretexts.org
Amidation: Reaction with amines to form amides. libretexts.org
Reduction: Transformation into benzyl (B1604629) alcohols using reducing agents like lithium aluminum hydride.
Transesterification: Reaction with another alcohol in the presence of a catalyst to form a different ester. libretexts.org
The aromatic ring of the benzoate ester can be functionalized through electrophilic aromatic substitution, while the ester group itself can be manipulated, making these compounds highly versatile platforms for building molecular complexity. chemicalbook.comresearchgate.net
Rationale for Investigating Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate
The specific structure of this compound suggests its potential as a highly valuable and multifunctional building block in advanced organic synthesis. The rationale for its investigation is based on the strategic combination of its distinct functional groups, each contributing to its synthetic potential.
The molecule possesses several key features:
A Bromine Atom: Positioned at the 5-position, this halogen serves as a prime handle for cross-coupling reactions, allowing for the introduction of a wide variety of substituents to build more complex molecular architectures. nbinno.com
Two Vicinal Fluorine Atoms: The presence of two adjacent fluorine atoms at the 2- and 3-positions is expected to strongly influence the electronic properties of the aromatic ring, enhancing its metabolic stability and potentially modulating its interaction with biological targets. bohrium.com
A Methoxy (B1213986) Group: The methoxy group at the 4-position is an electron-donating group, which can influence the reactivity of the aromatic ring in certain reactions.
A Methyl Ester Group: This group provides a site for further chemical modification, such as conversion to a carboxylic acid, amide, or alcohol, adding another layer of synthetic versatility. libretexts.org
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The combination of a site for cross-coupling (bromo group), metabolic stability enhancement (difluoro groups), and a modifiable ester function presents a powerful tool for chemists to create diverse and complex molecules with potentially desirable biological or material properties.
Data Tables
Table 1: Physicochemical Properties of Related Benzoate Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Methyl 4-bromo-2-methoxybenzoate | 139102-34-4 | C₉H₉BrO₃ | 245.07 |
| Methyl 5-bromo-4-chloro-2-methoxybenzoate | 951885-11-3 | C₉H₈BrClO₃ | 279.51 |
| Methyl 4-bromo-2-fluoro-5-methoxybenzoate | 1427360-09-5 | C₉H₈BrFO₃ | 263.06 |
Table 2: Synthetic Utility of Functional Groups in this compound
| Functional Group | Position | Potential Synthetic Transformations |
|---|---|---|
| Bromo | 5 | Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig cross-coupling reactions; Grignard reagent formation. |
| Fluoro | 2, 3 | Generally stable, but can influence regioselectivity of other reactions; can be involved in nucleophilic aromatic substitution under harsh conditions. |
| Methoxy | 4 | Can be cleaved to a hydroxyl group using reagents like BBr₃. |
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-2,3-difluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSGYEXZOJENAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)F)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 5 Bromo 2,3 Difluoro 4 Methoxybenzoate
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate allows for the logical disconnection of the molecule into simpler, commercially available starting materials. The analysis involves sequentially removing the functional groups based on known and reliable chemical transformations.
The primary disconnections for the target molecule involve the ester, the ether, and the halogen substituents. A plausible retrosynthetic pathway begins with the disconnection of the methyl ester, leading to the corresponding carboxylic acid. Subsequently, the methoxy (B1213986) group can be disconnected to a phenol (B47542), and the bromine and fluorine atoms can be traced back to a simpler aromatic core.
One potential retrosynthetic route is outlined below:
Disconnection of the methyl ester: The methyl ester can be formed from the corresponding carboxylic acid, 5-bromo-2,3-difluoro-4-methoxybenzoic acid , through Fischer-Speier esterification.
Disconnection of the methoxy group: The methoxy group can be introduced via Williamson ether synthesis from the corresponding phenol, 5-bromo-2,3-difluoro-4-hydroxybenzoic acid .
Disconnection of the bromine atom: The bromine atom can be introduced by electrophilic aromatic substitution on a precursor such as 2,3-difluoro-4-hydroxybenzoic acid . The directing effects of the hydroxyl and fluoro groups will be crucial in this step.
Disconnection of the fluoro groups: The 2,3-difluoro substitution pattern can be challenging to install directly. A plausible approach is to start with a precursor that already contains this arrangement, such as 2,3-difluoroaniline .
This analysis identifies 2,3-difluoroaniline as a potential key precursor, from which the target molecule can be synthesized through a series of functional group transformations.
Strategies for Introducing Bromine into Fluoro-Methoxybenzene Systems
The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring. In the context of synthesizing this compound, the bromination step would likely be performed on a precursor such as methyl 2,3-difluoro-4-methoxybenzoate.
The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atoms are deactivating yet ortho, para-directing. The combined directing effects of these groups must be considered to predict the outcome of the bromination. The position para to the strongly activating methoxy group is typically favored.
Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃), or N-bromosuccinimide (NBS) in the presence of an acid catalyst. The choice of reagent and reaction conditions can influence the selectivity of the bromination. For activated systems like those containing a methoxy group, milder conditions are often sufficient and can help to avoid polybromination.
Approaches for Regioselective Fluorination on Aromatic Rings
Achieving specific fluorination patterns on an aromatic ring can be accomplished through several methods. Direct electrophilic fluorination using reagents like Selectfluor® (F-TEDA-BF₄) is a common approach. wikipedia.org The regioselectivity of this reaction is also governed by the directing effects of the existing substituents.
Alternatively, nucleophilic aromatic substitution (SₙAr) can be employed, where a leaving group (such as a nitro or chloro group) is displaced by a fluoride (B91410) ion. This method is particularly effective when the leaving group is activated by strongly electron-withdrawing groups in the ortho and para positions.
For the synthesis of a 2,3-difluoro pattern, a common strategy is to start with a precursor that already contains the desired fluorine atoms, such as 2,3-difluoroaniline. ossila.com This avoids potential issues with regioselectivity and harsh reaction conditions associated with direct fluorination of a highly substituted ring.
Etherification Techniques for the Methoxy Group Installation
The Williamson ether synthesis is a widely used and versatile method for the formation of ethers, including aryl methyl ethers. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from a methylating agent, such as methyl iodide or dimethyl sulfate (B86663).
In the synthesis of this compound, the methoxy group would be introduced by the O-methylation of a phenolic precursor, for instance, methyl 5-bromo-2,3-difluoro-4-hydroxybenzoate. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). While the Williamson ether synthesis is generally robust, the reactivity of the phenolic precursor can be influenced by the presence of other electron-withdrawing groups on the aromatic ring.
Esterification Methods for Methyl Benzoate (B1203000) Formation
The formation of the methyl ester from a carboxylic acid is a fundamental transformation in organic synthesis. The Fischer-Speier esterification is a classic and widely used method that involves reacting a carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.
For sterically hindered or electronically deactivated benzoic acids, alternative esterification methods may be employed. These can include the use of activating agents such as thionyl chloride to form an acyl chloride, which then readily reacts with methanol (B129727). Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the reaction between the carboxylic acid and methanol. The synthesis of methyl 5-bromo-2,4-difluorobenzoate has been reported via the reaction of the corresponding benzoic acid with thionyl chloride in methanol. chemicalbook.com
Detailed Reaction Pathways and Mechanistic Considerations
Based on the retrosynthetic analysis, a plausible forward synthesis for this compound can be proposed starting from 2,3-difluoroaniline.
A potential synthetic route could involve the following key steps:
Diazotization and Hydrolysis of 2,3-difluoroaniline: Conversion of the amino group to a hydroxyl group to yield 2,3-difluorophenol.
Carboxylation of 2,3-difluorophenol: Introduction of a carboxylic acid group, likely directed to the position para to the hydroxyl group, to form 2,3-difluoro-4-hydroxybenzoic acid.
Esterification: Conversion of the carboxylic acid to its methyl ester, methyl 2,3-difluoro-4-hydroxybenzoate.
Bromination: Introduction of the bromine atom at the position para to the hydroxyl group (and ortho to a fluorine atom) to give methyl 5-bromo-2,3-difluoro-4-hydroxybenzoate.
O-methylation: Conversion of the hydroxyl group to a methoxy group to yield the final product, this compound.
The order of these steps is critical to ensure the correct regiochemistry. For example, performing the bromination before the O-methylation takes advantage of the strong para-directing effect of the hydroxyl group.
Direct Bromination Strategies and Regioselectivity Control
The direct bromination of a substituted benzene (B151609) ring is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves the generation of a bromine electrophile (Br⁺), typically from the reaction of Br₂ with a Lewis acid catalyst like FeBr₃. This electrophile is then attacked by the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. In the final step, a proton is lost from the ring, restoring aromaticity and yielding the brominated product. google.comlookchem.commdpi.com
The regioselectivity of the bromination is determined by the stability of the intermediate sigma complex. Electron-donating groups, such as a methoxy group, activate the ring towards electrophilic attack and stabilize the positive charge in the sigma complex, particularly when the attack occurs at the ortho and para positions. Halogens, like fluorine, are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the adjacent carbocation.
Interactive Data Table: Summary of Synthetic Transformations
| Transformation | Reagents and Conditions | Key Considerations |
| Bromination | Br₂/FeBr₃ or NBS/acid catalyst | Regioselectivity is governed by the directing effects of existing substituents. The methoxy group is a strong ortho, para-director. |
| Fluorination | Electrophilic: Selectfluor®; Nucleophilic: KF, CsF | Regioselective introduction of fluorine can be challenging. Starting with a pre-fluorinated precursor is often advantageous. |
| Etherification | Methyl iodide or dimethyl sulfate with a base (e.g., K₂CO₃) in a polar aprotic solvent. | Williamson ether synthesis is a reliable method for forming aryl methyl ethers. |
| Esterification | Methanol with an acid catalyst (Fischer-Speier), or via an acyl chloride intermediate. | The choice of method can depend on the steric hindrance and electronic properties of the carboxylic acid. |
Nucleophilic Aromatic Substitution (SNAr) Routes for Fluorine Incorporation
The introduction of fluorine atoms onto the aromatic ring is often achieved via Nucleophilic Aromatic Substitution (SNAr). This mechanism is particularly effective for aromatic systems that are rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orglibretexts.org In the synthesis of precursors to this compound, an SNAr strategy can be employed on a polychlorinated or polybrominated aromatic ring.
The reaction typically involves treating a substrate, such as methyl 5-bromo-2,3-dichloro-4-methoxybenzoate, with a fluoride ion source at elevated temperatures. Common fluoride sources include potassium fluoride (KF) or cesium fluoride (CsF), often used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The rate of an SNAr reaction is dependent on the electrophilicity of the aromatic ring and the nature of the leaving group. youtube.com While fluoride is generally a poor leaving group in other substitution reactions, in SNAr, the rate-determining step is the initial attack of the nucleophile on the ring. The high electronegativity of the fluorine atoms already present on a ring can enhance the rate of substitution of other halogens. libretexts.org
A key challenge in this approach is controlling the regioselectivity of the fluorination to obtain the desired 2,3-difluoro substitution pattern. The reaction conditions must be carefully optimized to favor the displacement of the target leaving groups.
| Parameter | Condition | Rationale | Potential Outcome |
| Fluoride Source | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Provides the nucleophilic fluoride ion. CsF is more reactive due to higher solubility and weaker ion pairing. | Higher reactivity with CsF may lead to higher yields or allow for lower reaction temperatures. |
| Solvent | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High-boiling polar aprotic solvents facilitate the dissolution of fluoride salts and stabilize the charged intermediate (Meisenheimer complex). wikipedia.org | Solvent choice can influence reaction rate and selectivity. |
| Temperature | 120-220 °C | High thermal energy is required to overcome the activation barrier for the substitution reaction on the aromatic ring. | Temperature control is critical to prevent side reactions and decomposition. |
| Phase-Transfer Catalyst | Crown ethers (e.g., 18-crown-6) | Enhances the solubility and nucleophilicity of the fluoride salt in the organic solvent. | Can significantly increase the reaction rate and improve yield. |
Electrophilic Aromatic Substitution for Methoxy Group Introduction
The methoxy group is typically introduced onto the aromatic ring through the Williamson ether synthesis, which involves the O-methylation of a corresponding phenol precursor. Direct introduction of a methoxy group via Electrophilic Aromatic Substitution (EAS) is not a standard method. Therefore, a synthetic route would first establish a hydroxyl group at the desired position, which is then converted to the methoxy ether.
For instance, a precursor such as methyl 5-bromo-2,3-difluoro-4-hydroxybenzoate can be treated with a methylating agent in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the methylating agent in an SN2 reaction.
Common methylating agents include dimethyl sulfate and methyl iodide. The choice of base is also crucial, with common options being potassium carbonate (K₂CO₃) or stronger bases like sodium hydride (NaH) for less reactive systems. nih.gov The reaction is typically carried out in a polar aprotic solvent such as acetone or DMF. mdpi.com
| Methylating Agent | Base | Solvent | Temperature | Key Considerations |
| Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone, DMF | Room Temp. to Reflux | Standard, effective method. Methyl iodide is volatile and a potential alkylating agent. nih.gov |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Potassium Carbonate (K₂CO₃) | Acetone | Room Temp. to Reflux | A cost-effective and highly reactive methylating agent. It is, however, highly toxic. |
| Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | DMF, THF | 0 °C to Room Temp. | Uses a stronger, non-nucleophilic base for complete deprotonation of the phenol, which can lead to faster reaction times. Requires anhydrous conditions. nih.gov |
Palladium-Catalyzed Carbonylation and Esterification
The methyl ester functional group can be efficiently installed using a palladium-catalyzed carbonylation reaction. This modern synthetic method is highly valued for its functional group tolerance and efficiency. The process typically involves the reaction of an aryl halide precursor, such as 1,5-dibromo-2,3-difluoro-4-methoxybenzene, with carbon monoxide (CO) gas and methanol in the presence of a palladium catalyst. nih.gov
This transformation is a type of cross-coupling reaction where a C-Br bond is converted into a C-COOCH₃ bond. The catalytic cycle involves several key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, insertion of carbon monoxide into the aryl-palladium bond to form an acyl-palladium complex, and finally, nucleophilic attack by methanol (methanolysis) to release the methyl ester product and regenerate the Pd(0) catalyst.
The success of the reaction depends on several components, whose roles are summarized below.
| Component | Example | Role in Reaction |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Source of the active Pd(0) catalyst that drives the catalytic cycle. |
| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. |
| Base | Triethylamine (Et₃N), K₂CO₃ | Neutralizes the HBr acid that is generated during the reaction, preventing catalyst deactivation. |
| Solvent | Methanol (MeOH), Toluene | Methanol serves as both the solvent and the nucleophile for esterification. Co-solvents may be used. |
| CO Source | Carbon Monoxide (CO) gas | Provides the carbonyl group for the formation of the methyl ester. Often used at pressures >1 atm. |
Optimization of Synthetic Conditions for Enhanced Yield and Purity
Achieving a high yield and purity of this compound requires careful optimization of all synthetic steps. This process involves systematically varying reaction parameters to identify the conditions that maximize product formation while minimizing side reactions. A Design of Experiments (DoE) approach can be employed to efficiently study the effects of multiple variables simultaneously.
Key parameters for optimization include:
Temperature: Reaction rates are highly sensitive to temperature. Finding the optimal temperature is a balance between achieving a reasonable reaction rate and preventing the degradation of reactants or products.
Reaction Time: Monitoring the reaction progress over time (e.g., by TLC or GC-MS) is essential to determine the point of maximum conversion without the formation of degradation products.
Stoichiometry: The molar ratios of reactants, catalysts, and bases can significantly impact the reaction outcome. For instance, in the palladium-catalyzed carbonylation, the catalyst loading is often a critical parameter to optimize for cost and efficiency.
Solvent and Catalyst Choice: The selection of the solvent and, where applicable, the catalyst and ligands, can influence reaction selectivity and rate. Screening different options is a common optimization strategy.
The table below illustrates a hypothetical optimization study for the carbonylation step.
| Entry | Catalyst Loading (mol%) | CO Pressure (atm) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | 5 | 1 | 80 | 65 | 90 |
| 2 | 2 | 1 | 80 | 50 | 92 |
| 3 | 5 | 5 | 80 | 78 | 94 |
| 4 | 5 | 1 | 100 | 72 | 85 |
| 5 | 2 | 5 | 100 | 85 | 98 |
Advanced Purification and Isolation Techniques
After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, catalysts, and byproducts. For this compound, a multi-step purification protocol is typically necessary.
Crystallization: If the compound is a solid at room temperature, recrystallization is a powerful technique for achieving high purity. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical and may require screening various options.
Column Chromatography: This is one of the most common and versatile purification methods in organic synthesis. google.comresearchgate.net The crude mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For a moderately polar compound like this compound, a common mobile phase would be a gradient of ethyl acetate (B1210297) in hexanes.
Filtration and Washing: Simple filtration is used to isolate a solid product from a liquid. Subsequent washing of the isolated solid with appropriate solvents can remove residual impurities. google.com For example, washing with water can remove inorganic salts, while washing with a non-polar solvent like cold hexane (B92381) can remove non-polar organic impurities.
| Technique | Principle | Application | Advantages | Disadvantages |
| Column Chromatography | Differential adsorption onto a solid support (e.g., silica gel). researchgate.net | Separation of compounds with different polarities. | Highly versatile; can separate complex mixtures. | Can be time-consuming and requires large volumes of solvent. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Purification of solid compounds. | Can provide very high purity; scalable. | Requires the compound to be a stable solid; some product loss is inevitable. |
| Preparative HPLC | High-resolution liquid chromatography on a larger scale. | For difficult separations or achieving very high purity. | Excellent separation power. | Expensive equipment; limited sample capacity. |
Advanced Spectroscopic and Crystallographic Structural Elucidation of Methyl 5 Bromo 2,3 Difluoro 4 Methoxybenzoate
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy has been instrumental in elucidating the detailed molecular structure of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms in a molecule. wikipedia.orgemerypharma.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the proton on the aromatic ring and any adjacent protons, although in this highly substituted ring, such couplings may be absent.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment reveals correlations between protons and directly attached carbons. wikipedia.org This would be used to assign the carbon signals of the aromatic ring, the methoxy (B1213986) group, and the methyl ester group based on the chemical shifts of their attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the proton on the aromatic ring would show correlations to the surrounding quaternary carbons, and the methyl protons of the ester and methoxy groups would show correlations to their respective carbonyl and ether carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments identify protons that are close in space, providing information about the molecule's conformation. In this compound, NOESY could reveal through-space interactions between the methoxy group protons and the aromatic proton, or between the methyl ester protons and the aromatic ring.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Protons | Correlating Carbons | Information Gained |
|---|---|---|---|
| COSY | Aromatic H to adjacent H (if present) | N/A | Proton-proton coupling network |
| HSQC | Aromatic H, Methoxy CH₃, Ester CH₃ | Aromatic CH, Methoxy CH₃, Ester CH₃ | Direct proton-carbon connectivity |
| HMBC | Aromatic H | Quaternary carbons, Carbonyl C | Long-range proton-carbon connectivity |
| Methoxy CH₃ | Aromatic C-O | Connectivity of methoxy group | |
| Ester CH₃ | Carbonyl C | Connectivity of methyl ester group |
| NOESY | Methoxy CH₃ to Aromatic H | N/A | Spatial proximity and conformation |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Probing Electronic Environments
Fluorine-19 NMR is a highly sensitive technique for probing the electronic environment of fluorine atoms. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic effects of neighboring substituents. For a related difluoro compound, the ¹⁹F NMR spectrum in CDCl₃ showed a singlet at -112.5 ppm for two fluorine atoms. rsc.org For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the 2- and 3-positions, with their chemical shifts influenced by the adjacent bromo and methoxy groups.
Solid-State NMR for Polymorph Analysis (if applicable)
Solid-state NMR (ssNMR) is a valuable technique for studying the structure and dynamics of molecules in the solid state and can be used to identify and characterize different polymorphic forms. As of now, there is no publicly available information on the solid-state NMR analysis of this compound, which suggests that either the compound exists in a single crystalline form under typical conditions or that such studies have not been performed.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of a molecule. For a similar compound, Methyl 4-(2-bromo-2,2-difluoro-N-methyl acetamido)benzoate, the calculated mass for [C₁₂H₁₂F₂NO₃ + Na]⁺ was 278.0599, with a found value of 278.0597, demonstrating the high accuracy of this technique. rsc.org For this compound (C₉H₇BrF₂O₃), HRMS would be used to confirm its elemental formula by matching the experimentally measured mass to the calculated exact mass.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Calculated m/z | Measured m/z | Mass Error (ppm) |
|---|---|---|---|
| [C₉H₇BrF₂O₃ + H]⁺ | 279.9628 | (Hypothetical) | < 5 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and conformational properties of a molecule. The vibrational modes of substituted benzoates are well-characterized. researchgate.netnih.gov
FT-IR Spectroscopy: The FT-IR spectrum of a related difluoro compound showed characteristic peaks at 2923.4 cm⁻¹ (C-H stretch), 1749.7 and 1713.1 cm⁻¹ (C=O stretch of the ester), 1619.5 cm⁻¹ (C=C aromatic stretch), and various C-O and C-F stretching and bending vibrations in the fingerprint region. rsc.org
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and other non-polar bonds.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | ~3100-3000 |
| Methyl C-H | Stretching | ~2960-2850 |
| Ester C=O | Stretching | ~1750-1730 |
| Aromatic C=C | Stretching | ~1620-1580 |
| C-O (ester) | Stretching | ~1300-1100 |
| C-O (ether) | Stretching | ~1250-1050 |
| C-F | Stretching | ~1200-1000 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination (if chiral derivatives are synthesized)
While this compound is an achiral molecule, its functional groups (ester, bromo, and methoxy) provide reactive sites for the synthesis of chiral derivatives. Should a chiral center be introduced, for instance by replacing the methyl group of the ester with a chiral alcohol or by performing a reaction that introduces a stereocenter elsewhere on a modified ring, the resulting enantiomers would require specialized techniques for their characterization.
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is a powerful method for studying chiral molecules. This technique measures the differential absorption of left- and right-circularly polarized light. Enantiomers, being non-superimposable mirror images, interact with circularly polarized light differently, resulting in distinct CD spectra.
In a hypothetical scenario where a chiral derivative of this compound is synthesized, CD spectroscopy would be instrumental in determining the enantiomeric excess (e.e.) of the product mixture. The process would involve:
Synthesis of a Chiral Derivative: A prochiral precursor derived from the title compound would be reacted using a chiral catalyst or reagent to induce stereoselectivity, yielding a mixture of enantiomers.
Measurement of CD Spectra: The CD spectrum of the purified enantiomeric mixture would be recorded. The spectrum would show positive or negative peaks (Cotton effects) at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores.
Determination of Enantiomeric Excess: The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By comparing the CD signal of the synthesized mixture to that of a pure enantiomeric standard (if available), the enantiomeric excess can be accurately calculated. The relationship is often expressed as:
e.e. (%) = ([α]observed / [α]max) x 100
where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer. A similar principle applies to the intensity of CD signals.
The following table illustrates hypothetical CD spectral data for a synthesized chiral derivative, demonstrating how enantiomeric excess could be determined.
Interactive Table: Hypothetical Circular Dichroism Data for a Chiral Derivative | Parameter | Value | Description | | :--- | :--- | :--- | | Wavelength (λmax) | 254 nm | The wavelength at which the maximum Cotton effect is observed, corresponding to an electronic transition in the aromatic chromophore. | | Molar Ellipticity of Pure R-enantiomer ([θ]R) | +15,000 deg·cm²·dmol⁻¹ | The theoretical molar ellipticity for the pure R-enantiomer at λmax. | | Molar Ellipticity of Pure S-enantiomer ([θ]S) | -15,000 deg·cm²·dmol⁻¹ | The theoretical molar ellipticity for the pure S-enantiomer at λmax, which is equal in magnitude and opposite in sign to the R-enantiomer. | | Observed Molar Ellipticity of Sample ([θ]obs) | +10,500 deg·cm²·dmol⁻¹ | The experimentally measured molar ellipticity of the synthesized batch at λmax. | | Calculated Enantiomeric Excess (e.e.) | 70% | Calculated as (|[θ]obs| / |[θ]max|) * 100. This indicates a 70% excess of the R-enantiomer. | | Enantiomeric Ratio (R:S) | 85:15 | The ratio of the R-enantiomer to the S-enantiomer in the synthesized mixture, derived from the enantiomeric excess value. |
This analytical approach is crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral compound, as different enantiomers can have vastly different biological activities.
Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 2,3 Difluoro 4 Methoxybenzoate
Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Orbitals (HOMO-LUMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic behavior of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate. These calculations can elucidate the molecule's electronic structure, electron density distribution, and the nature of its molecular orbitals.
A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. For similar aromatic compounds, DFT calculations at levels such as B3LYP with a 6-311++G(d,p) basis set are commonly employed to predict these orbital energies.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | (Value in eV) | Electron-donating ability |
| LUMO Energy | (Value in eV) | Electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Chemical reactivity and stability |
| Dipole Moment | (Value in Debye) | Polarity and intermolecular interactions |
Note: The values in this table are hypothetical and would require specific calculations to be determined.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound and its interactions with the surrounding environment. While the core aromatic ring is rigid, the methoxy (B1213986) and methyl ester groups have rotatable bonds, leading to different possible conformations.
MD simulations can model the movement of atoms in the molecule over time, providing a dynamic picture of its behavior. This allows for the identification of the most stable, low-energy conformations. Furthermore, by including solvent molecules in the simulation box, MD can be used to study how the compound interacts with different solvents, which is crucial for understanding its solubility and behavior in solution. These simulations can reveal details about the formation of hydrogen bonds and other non-covalent interactions between the solute and solvent molecules.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)
Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the 1H and 13C NMR chemical shifts. These predicted values, when compared with experimental data, can help in the structural elucidation and assignment of signals.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental results to identify characteristic functional group vibrations.
UV-Vis Absorption: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions for aromatic compounds.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value |
|---|---|
| 1H NMR Chemical Shifts | (List of predicted shifts in ppm) |
| 13C NMR Chemical Shifts | (List of predicted shifts in ppm) |
| Major IR Frequencies | (List of predicted frequencies in cm-1) |
| UV-Vis λmax | (Predicted wavelength in nm) |
Note: The values in this table are hypothetical and would require specific calculations to be determined.
Reaction Mechanism Modeling and Transition State Analysis for Derivatization Reactions
Computational chemistry can be employed to model the mechanisms of chemical reactions involving this compound. This is particularly useful for understanding derivatization reactions, where the functional groups on the molecule are modified.
By calculating the potential energy surface for a proposed reaction pathway, researchers can identify the transition state structures and determine the activation energies. This information is invaluable for predicting the feasibility and kinetics of a reaction. For example, modeling the nucleophilic aromatic substitution at the bromine- or fluorine-substituted positions could reveal the preferred site of reaction and the energetic barriers involved.
Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Studies
Chemoinformatics and QSPR studies involve the use of computational methods to establish a relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. For this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or toxicity based on a set of calculated molecular descriptors.
Applications of Methyl 5 Bromo 2,3 Difluoro 4 Methoxybenzoate As a Synthetic Building Block and Chemical Probe
Role in the Total Synthesis of Complex Organic Molecules
There is currently no available scientific literature that documents the use of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate as a key intermediate or building block in the total synthesis of complex organic molecules. Synthetic chemistry often utilizes compounds with specific patterns of halogenation and methoxylation on a benzene (B151609) ring as versatile handles for cross-coupling reactions (like Suzuki, Stille, or Heck reactions) or as precursors for further functional group transformations. However, specific pathways originating from this particular reagent have not been reported.
Utilization in the Design and Synthesis of Functional Materials (e.g., polymers, liquid crystals, optoelectronic compounds)
The application of this compound in the field of materials science has not been described in published research. Fluorinated aromatic compounds are of high interest for creating functional materials due to the unique electronic properties conferred by the fluorine atoms, which can influence molecular packing, thermal stability, and optoelectronic behavior. For instance, polysubstituted benzene derivatives are common core structures in liquid crystals. Despite this general interest, there are no specific reports on the incorporation of this compound into polymers, liquid crystals, or optoelectronic materials.
Development of Chemical Probes for Mechanistic Studies in Chemical Biology (emphasizing molecular interactions)
No studies have been identified that utilize this compound for the development of chemical probes for mechanistic investigations in chemical biology. Chemical probes are specialized small molecules designed to interact with biological targets to elucidate their function or study molecular interactions. While brominated compounds can sometimes be used in probes, for example, due to the heavy atom effect in biophysical studies, there is no evidence of this specific ester being developed or used for such purposes.
Scaffold for Ligand and Catalyst Development
The use of this compound as a foundational scaffold for the design and synthesis of new ligands or catalysts is not documented in the scientific literature. The specific arrangement of substituents on the benzene ring could theoretically be modified to create novel phosphine, N-heterocyclic carbene, or other types of ligands for transition metal catalysis. However, no such research detailing these synthetic elaborations or their applications in catalysis has been published.
Environmental and Sustainable Chemistry Considerations in the Context of Halogenated Benzoate Esters
Development of Green Synthetic Routes for Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For a polyhalogenated aromatic ester like this compound, traditional synthetic methods may involve harsh reagents, hazardous solvents, and significant energy consumption. The development of more sustainable synthetic routes is therefore a critical area of research. While specific green synthesis protocols for this exact molecule are not extensively detailed in publicly available literature, several promising green chemistry strategies are applicable to the synthesis of related halogenated aromatic esters.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. youtube.commdpi.com This technique can be particularly advantageous for esterification reactions, which can be slow under traditional conditions. organic-chemistry.org The rapid and intense heating generated by microwaves can significantly reduce reaction times for the formation of aromatic esters, potentially from hours to mere minutes. youtube.com Furthermore, microwave-assisted synthesis can often be performed in solvent-free conditions or with environmentally benign solvents, further enhancing its green credentials. rasayanjournal.co.in
Phase Transfer Catalysis (PTC):
Phase transfer catalysis is a valuable technique for reacting reagents that are soluble in two immiscible phases, typically an aqueous and an organic phase. wikipedia.org This methodology can eliminate the need for expensive, hazardous, and volatile organic solvents. crdeepjournal.org In the context of synthesizing benzoate (B1203000) esters, PTC can facilitate the reaction between a water-soluble carboxylate salt and an alkyl halide in an organic phase. mdpi.com The use of solid-liquid PTC, where a solid salt reacts with a liquid organic phase, can further simplify the process by avoiding aqueous workups. crdeepjournal.org This approach offers mild reaction conditions, high yields, and operational simplicity, making it an attractive green alternative. mdpi.com
Enzymatic Synthesis:
Biocatalysis, particularly the use of enzymes, represents a cornerstone of green chemistry. Lipases are enzymes that can catalyze esterification reactions with high selectivity under mild conditions, avoiding the harsh acidic or basic reagents used in traditional chemical synthesis. researchgate.netnih.gov The enzymatic synthesis of benzoate esters has been successfully demonstrated, offering a biodegradable and often more selective catalytic option. researchgate.netnih.gov While factors such as substrate inhibition and the need for organic co-solvents to solubilize nonpolar substrates can present challenges, ongoing research is focused on optimizing these enzymatic processes for industrial applications. nih.gov
Modern Catalytic Coupling Reactions:
Advances in transition-metal catalysis offer sophisticated and efficient methods for constructing molecules. For instance, palladium-catalyzed decarboxylative coupling reactions have been developed for the synthesis of aromatic esters from aryl bromides and potassium oxalate (B1200264) monoesters. organic-chemistry.org This approach avoids the use of toxic carbon monoxide gas often required in traditional carbonylation methods, representing a safer and more sustainable alternative for laboratory-scale synthesis. organic-chemistry.org
Table 1: Overview of Green Synthetic Strategies for Halogenated Aromatic Esters
| Strategy | Key Principles and Advantages | Potential Application to this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | - Reduced reaction times (minutes vs. hours) youtube.com | Could accelerate the esterification of 5-bromo-2,3-difluoro-4-methoxybenzoic acid with methanol (B129727). |
| Phase Transfer Catalysis (PTC) | - Eliminates or reduces the need for hazardous organic solvents crdeepjournal.org | Facilitating the reaction between a salt of the carboxylic acid precursor and a methylating agent in a biphasic system. |
| Enzymatic Synthesis | - Use of renewable biocatalysts (e.g., lipases) researchgate.net | Enzymatic esterification of the corresponding benzoic acid derivative, potentially offering high selectivity and avoiding harsh chemical reagents. |
| Palladium-Catalyzed Coupling | - Avoids hazardous reagents like CO gas organic-chemistry.org | Could be employed in the final esterification step or in the construction of the substituted aromatic ring. |
Investigation of Potential Photochemical and Biotic Degradation Pathways of Related Compounds
Halogenated aromatic compounds can be resistant to natural degradation processes, leading to their persistence in the environment. nih.govnih.gov Understanding their photochemical (light-induced) and biotic (microorganism-induced) degradation is crucial for assessing their environmental fate and developing remediation strategies. While specific degradation studies on this compound are limited, research on structurally analogous compounds provides insights into potential pathways.
Photochemical Degradation:
The presence of carbon-halogen bonds on an aromatic ring can influence a molecule's susceptibility to photodegradation. Ultraviolet (UV) radiation, particularly from sunlight, can induce the cleavage of these bonds. For polybrominated diphenyl ethers (PBDEs), a class of brominated aromatic compounds, the primary photodegradation mechanism is reductive debromination, where a bromine atom is replaced by a hydrogen atom. epa.gov This process typically leads to the formation of less brominated, and often more toxic, congeners. The rate of this reaction is generally faster for more highly brominated compounds. epa.gov
Biotic Degradation:
Microorganisms have evolved diverse enzymatic machinery to break down a wide array of organic compounds, including some halogenated xenobiotics. nih.gov The biodegradation of halogenated aromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions.
Under aerobic conditions, bacteria often employ oxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of halogenated catechols. nih.gov These intermediates can then undergo ring cleavage. A critical step is dehalogenation, which can occur at various stages of the metabolic pathway. nih.gov
Under anaerobic conditions, a key degradation mechanism is reductive dehalogenation, where the halogenated compound is used as an electron acceptor, and the halogen substituent is replaced by a hydrogen atom. nih.govijcmas.com This process is particularly important for highly halogenated compounds. For instance, some anaerobic bacteria have been shown to completely degrade 2-fluorobenzoate, releasing stoichiometric amounts of fluoride (B91410). nih.govasm.org The initial step in the anaerobic degradation of benzoates often involves the formation of a benzoyl-coenzyme A (CoA) thioester. nih.gov The ability of microorganisms to degrade polyhalogenated aromatics, containing different types of halogens like bromine and fluorine, is more complex. The position and nature of the halogen substituents significantly influence the feasibility and pathway of microbial degradation. nih.gov
Table 2: Potential Degradation Pathways for Halogenated Benzoate Esters
| Degradation Type | Key Mechanisms for Related Compounds | Potential Implications for this compound |
|---|---|---|
| Photochemical | - Reductive Debromination: Stepwise removal of bromine atoms, observed in polybrominated compounds. epa.gov | Likely to undergo photodegradation in the presence of UV light. Reductive debromination is a probable initial step. C-F bond cleavage may also occur, potentially at a slower rate. |
| Biotic (Aerobic) | - Dioxygenase Attack: Initial hydroxylation of the aromatic ring to form catechols. nih.gov | Biodegradation would depend on the ability of microbial enzymes to recognize and transform the highly substituted ring. The presence of multiple halogens may inhibit enzymatic activity. |
| Biotic (Anaerobic) | - Reductive Dehalogenation: Halogen atoms are replaced by hydrogen atoms, with the compound acting as an electron acceptor. nih.govijcmas.com | Potential for sequential reductive dehalogenation, likely starting with the more labile C-Br bond, followed by defluorination. The ester and methoxy (B1213986) groups would also be subject to microbial transformation. |
Future Research Directions and Challenges
Exploration of Novel and Unconventional Reactivity Pathways
The reactivity of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate is largely dictated by its diverse functional groups. While classical transformations are predictable, future research could focus on uncovering novel and unconventional reaction pathways.
One area of interest is the selective activation of C-F bonds. While typically less reactive than C-Br bonds in cross-coupling reactions, the presence of adjacent fluorine atoms and other substituents could modulate their reactivity in unexpected ways. Investigating transition-metal-catalyzed C-F activation and functionalization could provide new methods for derivatization.
Another avenue is the exploration of "ester dance" reactions, a recently described phenomenon where an ester group can translocate to an adjacent position on an aromatic ring under palladium catalysis. Applying such a reaction to this highly substituted system could lead to the synthesis of novel, thermodynamically favored regioisomers that are otherwise difficult to access.
Furthermore, the potential for ortho-lithiation directed by the methoxy (B1213986) group, despite the presence of the fluorine atoms, could be explored. The electronic effects of the fluorine and bromine atoms would significantly influence the regioselectivity of such a reaction, potentially leading to new functionalization patterns.
Table 1: Potential Reactivity Sites and Corresponding Research Directions
| Reactive Site | Potential Transformation | Research Direction |
| C-Br Bond | Cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig, etc.) | Development of highly selective catalysts to overcome steric hindrance from adjacent fluorine atoms. |
| C-F Bonds | Nucleophilic Aromatic Substitution (SNAr), C-F activation | Investigation of unconventional SNAr reactions and transition-metal-catalyzed C-F functionalization. |
| Ester Group | Amidation, reduction, Grignard addition, "ester dance" | Exploration of novel derivatizations and palladium-catalyzed ester translocation. |
| Methoxy Group | O-demethylation, ortho-lithiation | Study of selective demethylation methods and regiocontrolled ortho-functionalization. |
| Aromatic Ring | Electrophilic aromatic substitution, dearomatization | Investigation of the directing effects of the existing substituents on further substitution and dearomatization strategies. |
Development of Advanced Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex molecules like this compound often involves multi-step processes with potentially hazardous reagents and intermediates. Flow chemistry offers significant advantages over traditional batch synthesis in terms of safety, efficiency, and scalability. mdpi.comresearchgate.netacs.org
Future research should focus on developing continuous-flow processes for the synthesis of this compound and its derivatives. This would involve the design of microreactors capable of handling the specific reaction conditions, such as high pressures and temperatures, often required for fluorination and cross-coupling reactions. researchgate.net Automated platforms integrating reaction, purification, and analysis would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological screening. acs.org
Integration of Machine Learning for Reaction Prediction and Optimization
The complexity of the reaction landscape for polysubstituted aromatics makes it an ideal area for the application of machine learning (ML) and artificial intelligence (AI). anr.frbiesterfeld.norsc.org ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. nih.govnih.gov
For this compound, ML could be employed to:
Predict regioselectivity: In reactions where multiple isomers can be formed, such as electrophilic aromatic substitution or cross-coupling on a polyhalogenated ring, ML models could predict the major product with high accuracy.
Optimize reaction yields: By analyzing the influence of various parameters (catalyst, ligand, solvent, temperature), ML algorithms can identify the optimal conditions to maximize the yield of the desired product.
Discover novel catalysts: ML can assist in the design of new ligands and catalysts with enhanced activity and selectivity for challenging transformations involving this sterically hindered and electronically complex substrate.
Discovery of New Applications in Emerging Fields of Chemical Science
While the immediate applications of this compound may lie in its use as a synthetic intermediate, its unique electronic and steric properties could lead to its use in emerging fields.
Materials Science: The presence of fluorine atoms can impart desirable properties such as thermal stability, lipophilicity, and metabolic stability. Derivatives of this compound could be investigated as components of liquid crystals, organic light-emitting diodes (OLEDs), or advanced polymers.
Agrochemicals: Fluorinated compounds are prevalent in modern agrochemicals due to their enhanced biological activity. nih.gov This molecule could serve as a scaffold for the development of new herbicides, fungicides, or insecticides.
Medicinal Chemistry: The introduction of fluorine is a common strategy in drug design to improve a molecule's pharmacokinetic and pharmacodynamic properties. This compound could be a valuable starting material for the synthesis of novel therapeutic agents.
Design of Next-Generation Analogues with Tailored Chemical Properties
The systematic modification of the substituents on the this compound scaffold can lead to the creation of a diverse library of analogues with fine-tuned chemical and physical properties.
Future research in this area would involve the rational design of new molecules based on a thorough understanding of structure-property relationships. For instance, replacing the bromine atom with other functional groups through cross-coupling reactions could modulate the electronic properties of the aromatic ring. Altering the ester group could influence the molecule's solubility and reactivity. The development of synthetic methodologies to achieve these transformations efficiently and selectively will be a key challenge. dntb.gov.uanih.gov
This compound represents a fascinating and challenging target for chemical research. While specific data on this compound is limited, its structure suggests a wealth of untapped potential. The future exploration of its reactivity, the application of modern synthetic technologies, and the investigation of its utility in various scientific fields are poised to provide exciting new insights and discoveries. The challenges associated with its synthesis and functionalization will undoubtedly spur innovation in synthetic methodology and our fundamental understanding of chemical reactivity.
Q & A
Q. What are the established synthetic methodologies for preparing Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate, and what are the critical reaction conditions to ensure high yield and purity?
- Methodological Answer: Synthesis typically involves multi-step functionalization of a benzoic acid derivative. Key steps include:
- Esterification: Methylation of the carboxylic acid group using methanol under acidic conditions (Fischer esterification) or via methyl chloride in the presence of a base.
- Halogenation: Bromination at the 5-position using N-bromosuccinimide (NBS) or Br₂ with a Lewis acid (e.g., FeBr₃). Fluorination at positions 2 and 3 can be achieved via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic substitution.
- Methoxy Introduction: Methoxy groups are typically introduced via nucleophilic aromatic substitution (e.g., using methoxide) or protection/deprotection strategies.
- Critical Conditions: Strict temperature control (<0°C for fluorination), inert atmosphere to prevent side reactions, and purification via column chromatography or recrystallization. A similar stepwise approach is described for methyl ester synthesis using trichlorotriazine and phenol derivatives in .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and how can data contradictions be resolved?
- Methodological Answer:
- 1H/19F/13C NMR: Assign substituents using chemical shifts (e.g., fluorine atoms cause splitting patterns; bromine affects neighboring protons).
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or EI-MS.
- X-ray Crystallography: For unambiguous structural confirmation, use SHELX software to refine diffraction data, especially to resolve heavy-atom (Br) effects. highlights SHELXL’s capability to handle twinned data and absorption corrections.
- Contradiction Resolution: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with IR spectroscopy for functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
Q. How can researchers ensure the purity of this compound, and what analytical methods are recommended for detecting common impurities?
- Methodological Answer:
- Chromatography: HPLC with UV detection (reverse-phase C18 column) or GC for volatile impurities.
- Melting Point: Compare observed vs. literature values.
- Elemental Analysis: Verify C, H, Br, F content.
- Purity Standards: emphasizes GC and HPLC validation for brominated analogs, recommending storage at 0–6°C to prevent degradation.
Advanced Research Questions
Q. How does the substitution pattern of this compound influence its reactivity in palladium-catalyzed cross-coupling reactions, and what optimization strategies are recommended?
- Methodological Answer:
- Reactivity Drivers: The bromine atom at position 5 acts as a leaving group for Suzuki-Miyaura coupling. Fluorine’s electron-withdrawing effect activates the ring toward electrophilic substitution but may hinder oxidative addition.
- Catalyst Optimization: Use Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos/XPhos ligands for aryl bromides.
- Solvent/Base: DMF or THF with Cs₂CO₃ as a base. discusses boronic acid coupling partners for similar brominated systems.
Q. What challenges arise in the crystallographic analysis of this compound, and how can SHELX software be utilized to address these issues?
- Methodological Answer:
- Challenges: Heavy bromine atom causes absorption artifacts; fluorine’s low electron density complicates refinement.
- SHELX Solutions: Apply multi-scan absorption corrections (SADABS) and twin refinement (TWIN/BASF commands). notes SHELXL’s robustness in handling high-resolution data and twinning.
Q. Can computational chemistry methods predict the regioselectivity of electrophilic substitution reactions on this compound, and which software tools are validated for this purpose?
- Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA to compute Fukui indices and electrostatic potential maps, identifying electron-rich regions (e.g., para to methoxy).
- Validation: Compare predicted nitration or halogenation sites with experimental outcomes. ’s related aldehyde derivatives underwent regioselective functionalization, supporting computational predictions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
